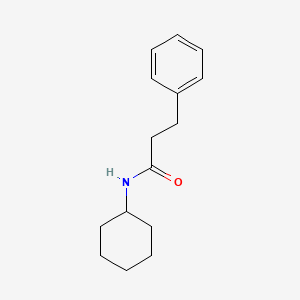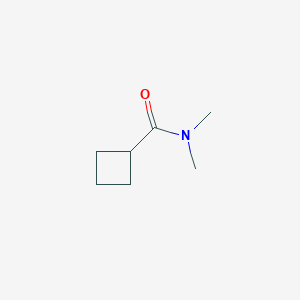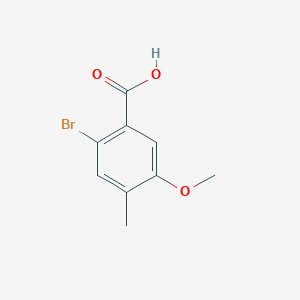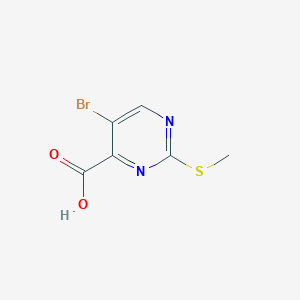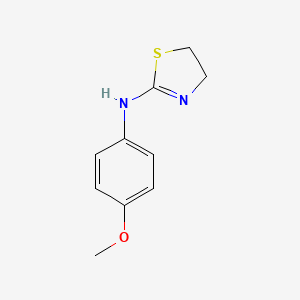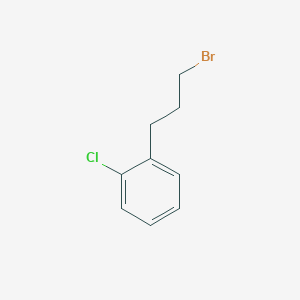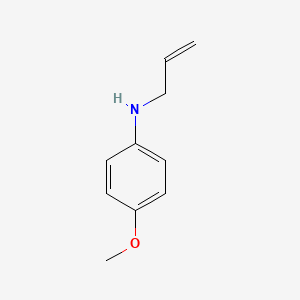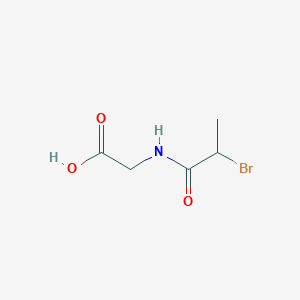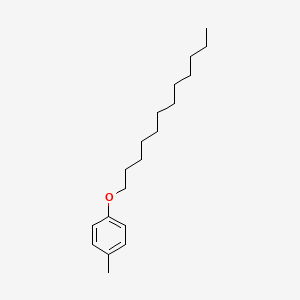
2-联苯基-1H-吲哚
描述
“2-Biphenyl-4-yl-1H-indole” is a chemical compound with the CAS Number: 21470-37-1. It has a molecular weight of 269.35 and its IUPAC name is 2-[1,1’-biphenyl]-4-yl-1H-indole .
Molecular Structure Analysis
The molecular formula of “2-Biphenyl-4-yl-1H-indole” is C20H15N . The Inchi Code is 1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Biphenyl-4-yl-1H-indole” include a melting point of 302-304 °C, a boiling point of 310-320 °C (Press: 20 Torr), and a density of 1.158±0.06 g/cm3 (Predicted). The compound is sensitive to light .
科学研究应用
- Field: Pharmacology
- Application: Indole derivatives have been reported as antiviral agents .
- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate were prepared and tested .
- Results: One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
- Field: Pharmacology
- Application: Indole derivatives have been reported to have anti-inflammatory properties .
- Method: Various indole derivatives were synthesized and tested for their anti-inflammatory properties .
- Results: The results varied depending on the specific derivative and the inflammation model used .
- Field: Oncology
- Application: Indole derivatives have been used in the treatment of cancer cells .
- Method: Various indole derivatives were synthesized and tested for their anticancer properties .
- Results: The results varied depending on the specific derivative and the type of cancer cell .
- Field: Microbiology
- Application: A new complex of 2-Biphenyl-4-yl-1H-indole has been used as an antibacterial activator .
- Method: The complex was prepared and tested against E.coli and Bacillus spp bacteria .
- Results: The complex showed an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
- Field: Materials Science
- Application: A new complex of 2-Biphenyl-4-yl-1H-indole has been used as a corrosion inhibitor .
- Method: The complex was prepared and tested for its corrosion inhibition properties .
- Results: The complex showed an efficiency of 99% at low concentrations range of 50-1000ppm .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antimicrobial Activity
Corrosion Inhibitor
- Field: Virology
- Application: Indole derivatives have been reported to have anti-HIV properties .
- Method: Various indole derivatives were synthesized and tested for their anti-HIV properties .
- Results: The results varied depending on the specific derivative and the HIV strain used .
- Field: Biochemistry
- Application: Indole derivatives have been reported to have antioxidant properties .
- Method: Various indole derivatives were synthesized and tested for their antioxidant properties .
- Results: The results varied depending on the specific derivative and the oxidation model used .
- Field: Microbiology
- Application: Indole derivatives have been reported to have antitubercular properties .
- Method: Various indole derivatives were synthesized and tested for their antitubercular properties .
- Results: The results varied depending on the specific derivative and the tuberculosis strain used .
- Field: Endocrinology
- Application: Indole derivatives have been reported to have antidiabetic properties .
- Method: Various indole derivatives were synthesized and tested for their antidiabetic properties .
- Results: The results varied depending on the specific derivative and the diabetes model used .
- Field: Parasitology
- Application: Indole derivatives have been reported to have antimalarial properties .
- Method: Various indole derivatives were synthesized and tested for their antimalarial properties .
- Results: The results varied depending on the specific derivative and the malaria strain used .
- Field: Neurology
- Application: Indole derivatives have been reported to have anticholinesterase properties .
- Method: Various indole derivatives were synthesized and tested for their anticholinesterase properties .
- Results: The results varied depending on the specific derivative and the cholinesterase model used .
Anti-HIV Activity
Antioxidant Activity
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activity
- Field: Neurology
- Application: Indole derivatives have been reported to have neuroprotective properties .
- Method: Various indole derivatives were synthesized and tested for their neuroprotective properties .
- Results: The results varied depending on the specific derivative and the neurodegenerative model used .
- Field: Psychiatry
- Application: Indole derivatives have been reported to have antidepressant properties .
- Method: Various indole derivatives were synthesized and tested for their antidepressant properties .
- Results: The results varied depending on the specific derivative and the depression model used .
- Field: Psychiatry
- Application: Indole derivatives have been reported to have antipsychotic properties .
- Method: Various indole derivatives were synthesized and tested for their antipsychotic properties .
- Results: The results varied depending on the specific derivative and the psychosis model used .
- Field: Pulmonology
- Application: Indole derivatives have been reported to have antiasthmatic properties .
- Method: Various indole derivatives were synthesized and tested for their antiasthmatic properties .
- Results: The results varied depending on the specific derivative and the asthma model used .
- Field: Cardiology
- Application: Indole derivatives have been reported to have antihypertensive properties .
- Method: Various indole derivatives were synthesized and tested for their antihypertensive properties .
- Results: The results varied depending on the specific derivative and the hypertension model used .
- Field: Cardiology
- Application: Indole derivatives have been reported to have antiarrhythmic properties .
- Method: Various indole derivatives were synthesized and tested for their antiarrhythmic properties .
- Results: The results varied depending on the specific derivative and the arrhythmia model used .
Neuroprotective Activity
Antidepressant Activity
Antipsychotic Activity
Antiasthmatic Activity
Antihypertensive Activity
Antiarrhythmic Activity
属性
IUPAC Name |
2-(4-phenylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXDFSSLHWRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327848 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenyl-4-yl-1H-indole | |
CAS RN |
21470-37-1 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


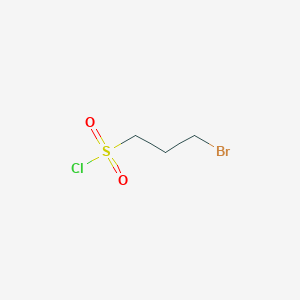
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

